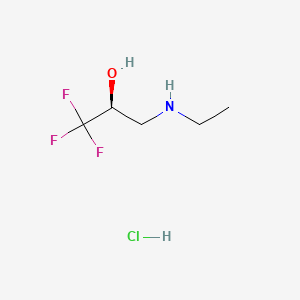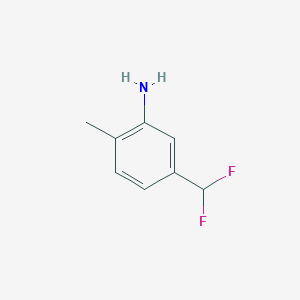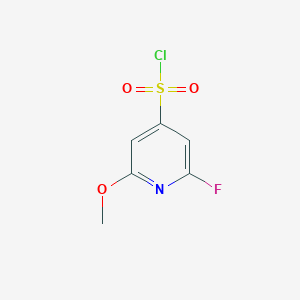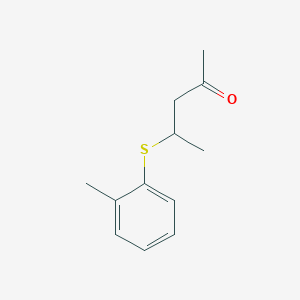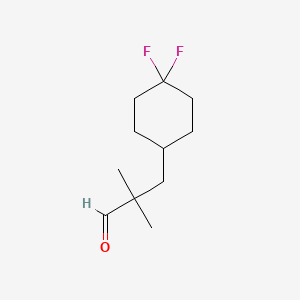
3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanal is an organic compound characterized by the presence of a difluorocyclohexyl group attached to a dimethylpropanal moiety
Méthodes De Préparation
One common synthetic route includes the reaction of 4,4-difluorocyclohexyl hydrazine hydrochloride with a suitable aldehyde under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluorocyclohexyl group can participate in substitution reactions, where one or both fluorine atoms are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanal involves its interaction with specific molecular targets. The difluorocyclohexyl group is known to influence the compound’s binding affinity and selectivity towards certain enzymes and receptors. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes through its interactions with target proteins .
Comparaison Avec Des Composés Similaires
3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanal can be compared with other similar compounds, such as:
- 3-(4,4-Difluorocyclohexyl)aniline
- 4,4-Difluorocyclohexanemethanol
- Ethyl 3-(4,4-difluorocyclohexyl)alaninate
These compounds share the difluorocyclohexyl group but differ in their functional groups and overall structure. The uniqueness of this compound lies in its specific combination of the difluorocyclohexyl and dimethylpropanal moieties, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H18F2O |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanal |
InChI |
InChI=1S/C11H18F2O/c1-10(2,8-14)7-9-3-5-11(12,13)6-4-9/h8-9H,3-7H2,1-2H3 |
Clé InChI |
UBTCVJWLOZRZQM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1CCC(CC1)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B15298774.png)
![Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15298777.png)
![2,2-Dibromo-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15298796.png)
![6-(Adamantane-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B15298802.png)
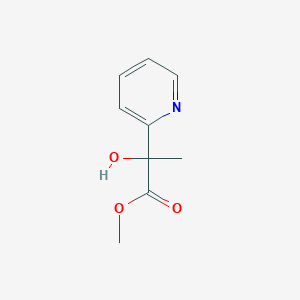
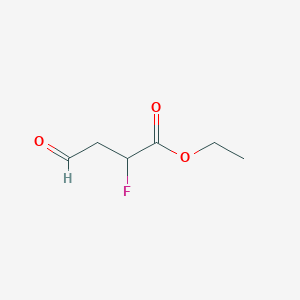

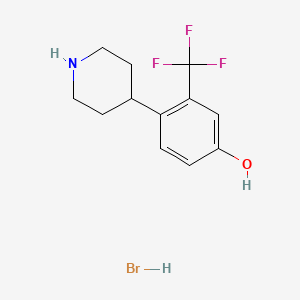
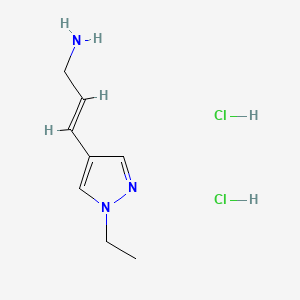
![(2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid](/img/structure/B15298843.png)
